3-[4-(ethylsulfamoyl)phenyl]-N-(pyridin-3-ylmethyl)propanamide
Description
3-[4-(Ethylsulfamoyl)phenyl]-N-(pyridin-3-ylmethyl)propanamide is a complex organic compound featuring functional groups such as sulfonamide, phenyl, pyridinyl, and propanamide. These structural components give the compound a diverse range of chemical properties and potential applications in scientific research and industry. It is synthesized for its potential biological activities and its utility in chemical reactions.
Properties
IUPAC Name |
3-[4-(ethylsulfamoyl)phenyl]-N-(pyridin-3-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-2-20-24(22,23)16-8-5-14(6-9-16)7-10-17(21)19-13-15-4-3-11-18-12-15/h3-6,8-9,11-12,20H,2,7,10,13H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYLNCILBGJIJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204154 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the ethylsulfamoyl group, leading to the formation of sulfonic acids.
Reduction: : The compound can be reduced at the pyridine ring or the amide bond under suitable conditions.
Substitution: : It undergoes electrophilic and nucleophilic substitution reactions at the phenyl and pyridine rings.
Common Reagents and Conditions
Oxidation: : Typical oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: : Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst can be used.
Substitution: : Halogens, nitrating agents, and other electrophiles for aromatic substitution reactions.
Major Products Formed
Sulfonic acid derivatives: from oxidation.
Amines and alcohols: from reduction.
Various substituted aromatics: from substitution reactions.
Scientific Research Applications
3-[4-(Ethylsulfamoyl)phenyl]-N-(pyridin-3-ylmethyl)propanamide has wide-ranging applications in various fields:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Investigated for its potential as an inhibitor in biochemical pathways involving sulfonamide-sensitive enzymes.
Medicine: : Explored for its possible therapeutic effects due to its structural similarity to known pharmacophores.
Industry: : Utilized in the development of new materials with specialized properties, such as advanced polymers or catalysts.
Mechanism of Action
The biological activity of 3-[4-(ethylsulfamoyl)phenyl]-N-(pyridin-3-ylmethyl)propanamide is primarily due to its interaction with sulfonamide-sensitive enzymes. The sulfonamide group mimics the natural substrate of these enzymes, leading to competitive inhibition. This inhibition can block the enzymatic pathways essential for the survival of certain bacteria, making it a potential antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds List
4-(ethylsulfamoyl)benzoic acid
N-(pyridin-3-ylmethyl)propanamide
3-(ethylsulfamoyl)pyridine
This compound's unique combination of functional groups makes it a versatile and valuable compound in multiple fields of scientific research and industrial application.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
